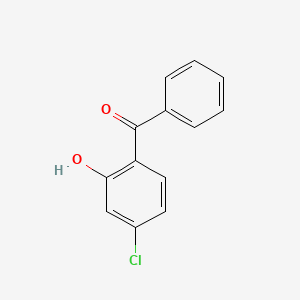

2-benzoyl-5-chlorophenol

Description

Contextualization of Substituted Benzophenones and Phenols in Synthetic Chemistry

Substituted benzophenones and phenols are cornerstone scaffolds in the field of synthetic chemistry, prized for their inherent reactivity and widespread presence in biologically active compounds and functional materials. nih.govresearchgate.net The benzophenone (B1666685) motif is a ubiquitous structure found in numerous natural products, particularly from plant and fungal sources, which exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. nih.govresearchgate.net This has spurred significant research into synthetic methodologies for constructing and functionalizing the benzophenone core. nih.gov

One of the most fundamental methods for creating benzophenones is the Friedel-Crafts acylation, an electrophilic aromatic substitution reaction that attaches an acyl group to an aromatic ring. lscollege.ac.in This reaction and its variations are pivotal in industrial and academic laboratories for synthesizing aromatic ketones. lscollege.ac.in Hydroxy-substituted benzophenones, in particular, are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals. asianpubs.org

Phenols, characterized by a hydroxyl group attached to an aromatic ring, are also critical starting materials and intermediates. Their acidity and the nucleophilicity of the phenoxide ion allow for a range of chemical transformations. The combination of a phenol (B47542) and a benzophenone into a single molecule, as seen in 2-benzoyl-5-chlorophenol (B181770), creates a bifunctional platform with distinct reactive sites, offering a rich field for synthetic exploration.

Significance of this compound as a Versatile Organic Building Block

The chemical architecture of this compound, featuring a hydroxyl group, a carbonyl group, and a chlorinated aromatic ring, makes it a highly versatile building block in organic synthesis. uni.lu Each functional group offers a handle for specific chemical transformations, allowing for the construction of more complex molecular derivatives.

The hydroxyl group can undergo O-alkylation or O-acylation, enabling the attachment of various side chains. This reactivity is crucial for creating ethers and esters, which can significantly alter the molecule's physical and biological properties. Furthermore, the hydroxyl group directs electrophilic aromatic substitution to the positions ortho and para to it, influencing the regioselectivity of further functionalization on the phenolic ring.

The benzoyl group's carbonyl function is a site for nucleophilic attack and can be transformed into other functionalities. For instance, it can be reduced to a secondary alcohol, which can then be used in subsequent reactions. The presence of both the hydroxyl and carbonyl groups in an ortho position to each other allows for the synthesis of various heterocyclic systems through condensation reactions with appropriate reagents. Research on closely related structures, such as 2-aminobenzophenones, demonstrates their utility as synthons for a wide array of heterocycles including quinolines, quinazolines, and benzodiazepines. asianpubs.orgresearchgate.net For example, derivatives of 2-amino-5-chlorobenzophenone (B30270) have been synthesized and shown to possess skeletal muscle relaxant activity. researchgate.net Similarly, 2-amino-5-chlorophenol (B1209517) is a known precursor for antimicrobial thiazolidin-4-ones. nih.gov These examples underscore the potential of the this compound scaffold as a precursor to medicinally relevant heterocyclic compounds. researchgate.netresearchgate.net

Overview of Current Research Gaps and Opportunities Pertaining to the Compound

Despite the well-established importance of the benzophenone scaffold, the full potential of many of its functionalized derivatives remains underexplored. A significant research gap exists in the biological evaluation of many synthesized benzophenone analogues. researchgate.net While numerous synthetic strategies have been developed to create diverse substitutions on the benzophenone core, comprehensive studies of their biological activities are often lacking. researchgate.net This represents a substantial opportunity for medicinal chemists to explore the therapeutic potential of compounds derived from this compound.

The current body of research heavily focuses on the medicinal chemistry applications of benzophenones. nih.govresearchgate.net There is a clear opportunity to investigate the utility of this compound and its derivatives in the realm of materials science. Benzophenones are known to function as photoinitiators and photo-crosslinkable agents. researchgate.netmdpi.comnih.gov The specific photophysical properties of this compound, influenced by its chloro and hydroxyl substituents, have not been extensively studied. Research into its potential application in developing new polymers, organic light-emitting diodes (OLEDs), or other functional materials is a promising and relatively untapped avenue. researchgate.net

Furthermore, while classical synthetic methods like Friedel-Crafts acylation are effective, there is always an opportunity to develop more efficient, selective, and environmentally benign synthetic routes to and from this compound.

Research Objectives and Scope of Academic Inquiry for this compound

Based on the current state of knowledge and identified research gaps, future academic inquiry into this compound is likely to be guided by several key objectives:

Synthesis of Novel Derivatives: A primary objective is the synthesis of new chemical entities by leveraging the reactivity of the hydroxyl and carbonyl groups. This includes the targeted synthesis of heterocyclic compounds, which are known to be prevalent in pharmacologically active molecules. asianpubs.orgresearchgate.netresearchgate.net

Exploration of Biological Activities: A major focus will be the systematic screening of newly synthesized derivatives for a broad range of biological activities. This scope includes, but is not limited to, anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and antiviral (e.g., anti-HIV) properties. nih.govresearchgate.netacs.org

Structure-Activity Relationship (SAR) Studies: A crucial part of the research will involve conducting detailed SAR studies. By systematically modifying the substituents on the benzophenone core and observing the resulting changes in biological activity, researchers can develop a clear understanding of the structural requirements for therapeutic efficacy. acs.org

Investigation of Photophysical and Material Properties: A forward-looking objective is to characterize the photophysical properties of this compound and its derivatives. This research would explore their potential as photoaffinity labels, components of light-emitting materials, or as cross-linking agents in polymer chemistry. mdpi.comnih.govresearchgate.net

Development of Advanced Synthetic Methodologies: Continued efforts will be made to refine and innovate synthetic methods. This includes optimizing existing procedures like Friedel-Crafts acylation and exploring novel catalytic systems to improve yields, reduce waste, and enhance selectivity in the synthesis and functionalization of the title compound. lscollege.ac.inpatsnap.com

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₉ClO₂ | uni.lu |

| Molecular Weight | 232.66 g/mol | N/A |

| IUPAC Name | (5-chloro-2-hydroxyphenyl)(phenyl)methanone | N/A |

| CAS Number | 2985-80-0 | shachemlin.comambeed.com |

| Canonical SMILES | C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)Cl)O | uni.lu |

| InChI Key | JYFJHKRWGLEWKH-UHFFFAOYSA-N | uni.lushachemlin.com |

| Exact Mass | 232.02911 Da | uni.lushachemlin.com |

| XlogP (predicted) | 4.1 | uni.lu |

Potential Synthetic Derivatives from Related Scaffolds

| Starting Scaffold | Reagents | Product Class | Potential Application | Source |

| 2-Amino-5-chlorobenzophenone | Chloroacetyl chloride, Aniline derivatives | Substituted 2-aminobenzophenones | Skeletal Muscle Relaxants | researchgate.net |

| 2-Amino-5-chlorophenol | Aldehydes, Thioglycolic acid | Thiazolidin-4-ones | Antimicrobial | nih.gov |

| 4-Chlorophenol (B41353) | ω-(methylsulfinyl)-p-methoxyacetophenone | Benzofuran derivatives | β-Amyloid Aggregation Inhibitors | researchgate.net |

| 4-Chloro-2-(2-chlorophenoxy)benzoic acid | Thionyl chloride, Thiosemicarbazides | 1,3,4-Thiadiazole derivatives | Anticonvulsants | researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

(4-chloro-2-hydroxyphenyl)-phenylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClO2/c14-10-6-7-11(12(15)8-10)13(16)9-4-2-1-3-5-9/h1-8,15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYFJHKRWGLEWKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60203813 | |

| Record name | Chlorohydroxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60203813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55299-12-2, 2985-80-0 | |

| Record name | Chlorohydroxybenzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055299122 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorohydroxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60203813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-benzoyl-5-chlorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Benzoyl 5 Chlorophenol

Retrosynthetic Analysis and Strategic Disconnections for 2-Benzoyl-5-chlorophenol (B181770) Synthesis

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available precursors. amazonaws.com For this compound, the analysis begins by identifying the key functional groups: a phenol (B47542), a diaryl ketone, and a chloro-substituted aromatic ring.

The most logical primary disconnection is the carbon-carbon bond between the benzoyl group's carbonyl carbon and the phenolic ring. This disconnection strategy points toward two primary forward-synthetic approaches:

Friedel-Crafts Acylation: This approach identifies a benzoyl cation as one synthon and a 4-chlorophenol (B41353) anion as the other. The corresponding synthetic equivalents are typically benzoyl chloride (an acylating agent) and 4-chlorophenol, respectively. youtube.com The reaction involves the direct electrophilic acylation of the 4-chlorophenol ring. nih.govstudymind.co.uk

Fries Rearrangement: An alternative disconnection targets the carbon-oxygen bond of the phenolic ether in a precursor molecule. This suggests an intramolecular rearrangement. The forward synthesis would involve the initial O-acylation (esterification) of 4-chlorophenol with benzoyl chloride to form 4-chlorophenyl benzoate (B1203000). ajchem-a.comajchem-a.com Subsequent rearrangement of this ester intermediate, promoted by a Lewis acid or light (photo-Fries rearrangement), would form the desired C-C bond to yield the hydroxyaryl ketone. ajchem-a.comnih.gov

These two strategies, the intermolecular Friedel-Crafts acylation and the intramolecular Fries rearrangement, represent the principal pathways for constructing the this compound framework.

Development and Optimization of Novel Synthetic Pathways

The classical methods for synthesizing this compound have been refined through the development of advanced catalytic systems, regioselective techniques, and the application of green chemistry principles.

Catalytic Approaches to Carbon-Carbon and Carbon-Oxygen Bond Formation

The formation of the critical C-C and C-O bonds in the synthesis of this compound is achieved through catalytic processes that enhance efficiency and selectivity.

Carbon-Carbon Bond Formation: The traditional method for forging the key carbon-carbon bond is the Friedel-Crafts acylation , which uses a Lewis acid catalyst like anhydrous aluminum chloride (AlCl₃) to facilitate the reaction between 4-chlorophenol and benzoyl chloride. nih.govsemanticscholar.org While effective, this method often requires more than a stoichiometric amount of the catalyst due to complexation with both the reactant phenol and the ketone product.

Modern advancements focus on more efficient catalytic systems. Heterogeneous catalysts, such as zeolites and clays, offer advantages in terms of reusability and reduced waste. researchgate.net For instance, H-beta zeolites have demonstrated high activity in the acylation of phenols. researchgate.net

Palladium-catalyzed cross-coupling reactions, while more complex, represent a state-of-the-art method for forming diaryl ketones. magtech.com.cn A Suzuki-Miyaura carbonylative coupling , for example, could theoretically construct the molecule by reacting an aryl boronic acid with an aryl halide in the presence of carbon monoxide and a palladium catalyst. magtech.com.cnnih.gov Similarly, the Heck reaction provides a pathway for coupling aryl halides with alkenes, which could be adapted for ketone synthesis. rsc.orgmasterorganicchemistry.com These methods offer broad functional group tolerance but are less direct for this specific target compared to Friedel-Crafts type reactions.

Carbon-Oxygen Bond Formation: The initial step in the Fries rearrangement pathway is the formation of a phenolic ester, 4-chlorophenyl benzoate. This O-acylation is a standard esterification reaction, typically achieved by treating 4-chlorophenol with benzoyl chloride, often in the presence of a base to neutralize the HCl byproduct. ajchem-a.com This step precedes the key C-C bond-forming rearrangement.

Regioselective Functionalization Strategies

Achieving the correct 1,2,5-substitution pattern on the benzene (B151609) ring is a critical challenge. The regioselectivity of the synthesis is primarily governed by the directing effects of the substituents on the aromatic ring.

In the direct Friedel-Crafts acylation of 4-chlorophenol, the powerful activating and ortho-, para-directing effect of the hydroxyl group dominates. Since the para-position is blocked by the chlorine atom, the incoming benzoyl electrophile is directed almost exclusively to the ortho-position, yielding the desired this compound.

In the Fries rearrangement of 4-chlorophenyl benzoate, controlling regioselectivity between the ortho- and para-isomers is more complex and highly dependent on reaction conditions. ajchem-a.com Generally, lower temperatures tend to favor the formation of the para-rearranged product, while higher temperatures favor the ortho-isomer. ajchem-a.com A modified benzoylation procedure involving the Fries rearrangement of 4-chlorophenyl benzoate at 140 °C has been used to isolate 5-chloro-2-hydroxybenzophenone. semanticscholar.org The photo-Fries rearrangement offers an alternative pathway where selectivity can be influenced by the reaction medium, such as within surfactant micelles, which can favor the formation of the ortho-hydroxy benzophenone (B1666685) derivative. unipv.it

The table below summarizes the regiochemical control in the primary synthetic routes.

| Method | Starting Material | Key Reagent/Condition | Regiochemical Outcome | Controlling Factor |

| Friedel-Crafts Acylation | 4-Chlorophenol | Benzoyl Chloride, AlCl₃ | Primarily ortho-acylation | The hydroxyl group is a strong ortho-, para-director; the para position is blocked. |

| Thermal Fries Rearrangement | 4-Chlorophenyl Benzoate | AlCl₃, High Temperature (e.g., 140 °C) | Favors ortho-rearrangement | Elevated temperatures generally promote migration to the ortho position. semanticscholar.org |

| Photo-Fries Rearrangement | 4-Chlorophenyl Benzoate | UV Light, Solvent | Can favor ortho-rearrangement | The constrained environment of a solvent cage or micelle can influence radical pair recombination. unipv.it |

Green Chemistry Principles in Synthetic Route Design

Applying green chemistry principles aims to make the synthesis of this compound more sustainable and environmentally benign. epitomejournals.commdpi.com

Prevention of Waste and Atom Economy: Direct Friedel-Crafts acylation often generates significant waste from the super-stoichiometric use of Lewis acids and subsequent aqueous workup. semanticscholar.org Catalytic versions using recyclable solid acids improve the process's green credentials. researchgate.net The atom economy of these reactions can be calculated to compare their efficiency in converting reactants into the final product. sphinxsai.com

Use of Safer Solvents and Reagents: Traditional Friedel-Crafts reactions may use hazardous solvents like nitrobenzene (B124822) or chlorinated hydrocarbons. researchgate.net Green approaches advocate for the use of safer solvents or, ideally, solvent-free conditions. semanticscholar.orgresearchgate.net A solvent-free benzoylation of phenols using AlCl₃ has been reported, reducing environmental impact. researchgate.net

Catalysis over Stoichiometric Reagents: Replacing stoichiometric Lewis acids (e.g., AlCl₃) with truly catalytic amounts of more benign or recyclable catalysts is a core green strategy. indianchemicalsociety.com Catalysts like cesium-substituted dodecatungstophosphoric acid supported on clay have been explored for one-pot esterification and Fries rearrangement reactions, demonstrating high activity and selectivity. researchgate.net

Energy Efficiency: The use of microwave irradiation can significantly reduce reaction times and energy consumption compared to conventional heating. univpancasila.ac.idmdpi.com Microwave-assisted organic synthesis is a recognized green chemical approach. univpancasila.ac.id

Mechanistic Investigations of this compound Formation Reactions

Understanding the reaction mechanisms is fundamental to optimizing reaction conditions and improving yields.

Mechanism of Friedel-Crafts Acylation: The reaction proceeds through a well-established electrophilic aromatic substitution mechanism: libretexts.org

Formation of the Electrophile: Benzoyl chloride reacts with the Lewis acid catalyst, AlCl₃, to form a highly electrophilic acylium ion, [C₆H₅CO]⁺, which is stabilized by resonance.

Electrophilic Attack: The electron-rich ring of 4-chlorophenol attacks the acylium ion. The attack occurs at the carbon ortho to the hydroxyl group, forming a resonance-stabilized cationic intermediate known as an arenium ion or sigma complex.

Deprotonation: The [AlCl₄]⁻ complex abstracts a proton from the carbon bearing the new benzoyl group, restoring the aromaticity of the ring and regenerating the AlCl₃ catalyst. The final product is then liberated upon aqueous workup.

Mechanism of the Fries Rearrangement: The Fries rearrangement can proceed through either an intermolecular or intramolecular mechanism, depending on the specific conditions. ajchem-a.com

Complex Formation: The Lewis acid coordinates to both the carbonyl oxygen and the phenolic ether oxygen of the 4-chlorophenyl benzoate substrate.

Formation of Acylium Ion: This dual coordination weakens the ester C-O bond, leading to its cleavage. This generates an acylium ion and an aluminum phenoxide complex.

Electrophilic Attack: The acylium ion then acts as an electrophile, attacking the electron-rich phenoxide ring, typically at the ortho or para position, in a process analogous to a Friedel-Crafts acylation. The intramolecular pathway involves the acylium ion being held in proximity to the ring by the catalyst, while the intermolecular pathway involves complete dissociation and re-association.

Mechanism of the Photo-Fries Rearrangement: This reaction proceeds via a free-radical mechanism. unipv.it

Homolytic Cleavage: Upon absorption of UV light, the ester undergoes homolytic cleavage of the acyl-oxygen bond, generating a benzoyl radical and a 4-chlorophenoxy radical.

In-Cage Recombination: These two radicals are initially formed together within a "solvent cage." Before they can diffuse apart, they can recombine. If the benzoyl radical attacks an ortho-carbon of the phenoxy radical, subsequent tautomerization leads to the formation of this compound.

Scale-Up Considerations and Process Intensification in this compound Production

Transitioning the synthesis of this compound from a laboratory setting to industrial production requires addressing challenges related to scale-up and implementing process intensification strategies. nih.gov

Scale-Up Challenges:

Heat Management: Friedel-Crafts acylations are often highly exothermic. In large batch reactors, dissipating this heat effectively is critical to prevent runaway reactions and the formation of unwanted byproducts.

Mass Transfer: Inefficient mixing in large vessels can lead to localized "hot spots" and concentration gradients, negatively impacting yield and purity.

Handling of Hazardous Materials: The use of large quantities of corrosive materials like AlCl₃ and benzoyl chloride poses significant safety and handling challenges on an industrial scale.

Waste Disposal: The aqueous workup required to decompose the catalyst-product complex in traditional Friedel-Crafts reactions generates large volumes of acidic waste, which is costly to treat and dispose of.

Process Intensification: Process intensification involves developing novel equipment and techniques to create dramatically smaller, cleaner, and more energy-efficient processes. mdpi.com

Continuous Flow Reactors: Replacing traditional batch reactors with microreactors or other continuous flow systems is a key intensification strategy. ucl.ac.uk Flow reactors offer a much higher surface-area-to-volume ratio, enabling superior control over reaction temperature and minimizing safety risks by only having a small amount of reactive material in the reactor at any given time. beilstein-journals.org This technology is particularly well-suited for highly exothermic reactions.

Catalyst Immobilization: The use of solid, immobilized catalysts (e.g., zeolites, functionalized resins) in packed-bed or slurry flow reactors simplifies the process significantly. It eliminates the need for a difficult workup, allows for easy separation of the product from the catalyst, and enables catalyst recycling, making the process more economical and sustainable.

The table below outlines a comparison of production methodologies.

| Parameter | Traditional Batch Process | Intensified Flow Process |

| Reactor Type | Large stirred tank | Microreactor or Packed-Bed Flow Reactor |

| Heat Transfer | Poor, risk of hot spots | Excellent, precise temperature control |

| Safety | Higher risk due to large reagent volumes | Inherently safer, small reaction volume |

| Catalyst | Stoichiometric, soluble (e.g., AlCl₃) | Catalytic, often solid/immobilized |

| Workup/Purification | Complex aqueous quench and extraction | Simplified, often just solvent removal |

| Scalability | Difficult, "scaling up" | Easier, "numbering up" or "scaling out" beilstein-journals.org |

| Waste Generation | High | Low |

Chemical Reactivity and Derivatization Studies of 2 Benzoyl 5 Chlorophenol

Exploration of Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Rings

The reactivity of the two aromatic rings in 2-benzoyl-5-chlorophenol (B181770) towards substitution is significantly different. The phenol (B47542) ring, containing the hydroxyl, chloro, and benzoyl groups, is subject to complex electronic effects. The hydroxyl group is a powerful activating group and directs incoming electrophiles to the ortho and para positions. researchgate.net Conversely, the chlorine atom and the benzoyl group are deactivating and generally direct to the meta position. The combined influence of these groups makes electrophilic substitution challenging and highly regioselective. The positions ortho and para to the hydroxyl group (positions 4 and 6) are the most activated. However, the para position is blocked by the chloro substituent, and position 6 is sterically hindered by the adjacent benzoyl group, suggesting that electrophilic attack is not facile.

Nucleophilic aromatic substitution (SNAr) typically requires strong electron-withdrawing groups positioned ortho or para to a leaving group, such as a halogen. libretexts.orglibretexts.org In this compound, the benzoyl group is ortho to the chlorine atom, which could potentially facilitate the displacement of the chloride by a strong nucleophile under forcing conditions. The reaction proceeds through a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The rate of such substitutions is enhanced by the presence of electron-withdrawing groups that can stabilize the negative charge of this intermediate. libretexts.org

| Reaction Type | Influencing Factors | Predicted Outcome on this compound |

| Electrophilic Aromatic Substitution | Activating -OH group (ortho, para-directing); Deactivating -Cl and -C(O)Ph groups (meta-directing). researchgate.net | Substitution is difficult but would likely occur at the position ortho to the hydroxyl group and meta to the benzoyl group. |

| Nucleophilic Aromatic Substitution | Electron-withdrawing benzoyl group is ortho to the chloro substituent. libretexts.orglibretexts.org | Displacement of the chlorine atom by strong nucleophiles (e.g., NaOH, RNH₂) is plausible under high temperatures. |

Investigation of Transformations Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a primary site for derivatization, allowing for a wide range of chemical transformations.

The hydroxyl group of this compound can readily undergo etherification and esterification. Etherification is commonly achieved by reacting the corresponding phenoxide, formed by treatment with a base like sodium hydroxide, with an alkyl halide (Williamson ether synthesis). Alternatively, phenols can be etherified by reaction with an etherifying agent, such as an alkyl carboxylate, in the presence of a suitable catalyst. google.com

Esterification can be accomplished by reacting the phenol with an acyl chloride or an acid anhydride (B1165640) in the presence of a base catalyst. These reactions convert the polar hydroxyl group into less polar ether or ester functional groups, significantly altering the compound's physical and chemical properties.

| Transformation | Typical Reagents | Product Class |

| Etherification | 1. Base (e.g., NaOH, K₂CO₃) 2. Alkyl Halide (e.g., CH₃I, C₂H₅Br) | Alkyl aryl ether |

| Esterification | Acyl Chloride (e.g., Acetyl chloride) or Acid Anhydride (e.g., Acetic anhydride) with a base (e.g., Pyridine) | Aryl ester |

Directed ortho-metalation (DoM) is a powerful technique for the functionalization of aromatic rings. It involves the deprotonation of the position ortho to a directing metalation group (DMG) by a strong organolithium base. uwindsor.cabaranlab.org The phenolic hydroxyl group itself, or more commonly a protected derivative like a methoxymethyl (OMOM) ether or a carbamate, can act as an effective DMG. harvard.edu These groups coordinate with the lithium of the base (e.g., n-BuLi, s-BuLi), facilitating the removal of a nearby proton. uwindsor.cabaranlab.orgharvard.edu

For this compound, the hydroxyl group would direct metalation to position 3. The resulting aryllithium intermediate can then be trapped with various electrophiles (E+), introducing a wide range of substituents at this specific position. The carbonyl oxygen of the benzoyl group could also potentially influence the regioselectivity of this reaction.

| Parameter | Description |

| Directing Group (DMG) | Phenolic -OH or a protected derivative (e.g., -OC(O)NEt₂) |

| Base | Strong organolithium reagents (e.g., n-BuLi, s-BuLi, t-BuLi) often with an additive like TMEDA. baranlab.org |

| Position of Metalation | Ortho to the directing group (Position 3). |

| Subsequent Reaction | Quenching with an electrophile (e.g., MeI, CO₂, aldehydes) to install a new functional group. |

Chemical Modifications of the Carbonyl Moiety

The benzoyl group's carbonyl function is another key site for chemical modification, susceptible to both reduction and addition/condensation reactions.

The ketone carbonyl of this compound can be reduced to a secondary alcohol or completely deoxygenated to a methylene (B1212753) group. Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) would convert the ketone to (4-chloro-2-hydroxyphenyl)(phenyl)methanol. More vigorous reduction methods, such as the Clemmensen (using zinc amalgam and HCl) or Wolff-Kishner (using hydrazine (B178648) and a strong base) reactions, would yield 2-benzyl-5-chlorophenol.

Oxidation of the ketone is generally not a feasible reaction pathway under standard conditions. However, oxidative cleavage can occur under harsh conditions. eopcw.com The phenolic ring, being electron-rich, is susceptible to oxidation, which can lead to the formation of quinone-like structures or polymeric materials, especially in the presence of strong oxidizing agents. umich.eduresearchgate.net

The carbonyl carbon is electrophilic and can react with a variety of nucleophiles. Condensation reactions with primary amines and their derivatives, such as hydroxylamine (B1172632) and hydrazines, would yield the corresponding imines, oximes, and hydrazones. These reactions are often catalyzed by acid. Such condensation reactions have been documented for related chlorophenol compounds. uva.nl

Nucleophilic addition of organometallic reagents, like Grignard reagents (R-MgBr) or organolithium compounds (R-Li), to the carbonyl group would produce a tertiary alcohol after acidic workup. This provides a route to introduce a new carbon-carbon bond at the carbonyl carbon.

| Reaction Type | Reagent(s) | Product Functional Group |

| Reduction to Alcohol | NaBH₄ or LiAlH₄ | Secondary Alcohol |

| Deoxygenation (Reduction) | Zn(Hg)/HCl (Clemmensen) or H₂NNH₂/KOH (Wolff-Kishner) | Methylene (-CH₂-) |

| Condensation | R-NH₂, NH₂OH, H₂NNHR | Imine, Oxime, Hydrazone |

| Nucleophilic Addition | R-MgBr or R-Li, then H₃O⁺ | Tertiary Alcohol |

Synthesis and Characterization of Novel Derivatives and Analogues of this compound

The chemical structure of this compound offers several sites for modification, primarily the phenolic hydroxyl group, the carbonyl group of the benzoyl moiety, and the aromatic rings. These sites allow for the synthesis of a variety of derivatives, including ethers, esters, and more complex heterocyclic systems. The synthesis of such derivatives is often aimed at modulating the compound's physicochemical properties and biological activity.

Ether and Ester Derivatives:

The phenolic hydroxyl group is a common target for derivatization. Ether derivatives can be synthesized via Williamson ether synthesis, where the phenol is first deprotonated with a base like sodium hydride, followed by reaction with an alkyl halide. organic-chemistry.org Esterification can be achieved by reacting the phenol with an acyl chloride or a carboxylic acid under appropriate conditions. Enzymatic synthesis of phenolic esters has also been explored as a greener alternative to chemical methods. nih.gov

Derivatives from Carbonyl Group Modifications:

The carbonyl group of the benzophenone (B1666685) moiety can be reduced to a hydroxyl group to form a secondary alcohol, or further to a methylene group. acs.org These transformations can significantly alter the three-dimensional structure and electronic properties of the molecule, which in turn can impact its biological activity. For instance, in a study on benzophenone-based antibacterial agents, the reduction of the carbonyl to an alcohol or methylene group resulted in a complete loss of activity, highlighting the importance of this functional group. acs.org

Analogues with Modified Aromatic Rings:

Analogues of this compound can be synthesized by altering the substitution pattern on the aromatic rings. For example, the position of the chloro substituent can be varied, or additional functional groups can be introduced. The synthesis of such analogues often involves multi-step procedures, starting from appropriately substituted benzoic acids and phenols. A general approach involves the Friedel-Crafts acylation of a substituted phenol with a substituted benzoyl chloride. For instance, the preparation of 5-bromo-2-chloro-4'-ethoxy benzophenone involves the reaction of 5-bromo-2-chlorobenzoyl chloride with phenetole (B1680304) in the presence of a Lewis acid catalyst. google.com

Characterization of Derivatives:

The characterization of newly synthesized derivatives is crucial to confirm their structure and purity. Standard analytical techniques are employed for this purpose, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the chemical structure and connectivity of atoms.

Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound.

Infrared (IR) Spectroscopy: Helps to identify the presence of key functional groups, such as the carbonyl and hydroxyl groups.

Elemental Analysis: Determines the elemental composition of the synthesized compound.

The following table summarizes some potential novel derivatives of this compound and the typical characterization methods used.

| Derivative Name | Synthetic Method | Key Characterization Data |

| 2-Benzoyl-5-chloro-phenoxyethane | Williamson Ether Synthesis | ¹H NMR: Appearance of ethyl group signals. IR: Disappearance of O-H stretch. |

| (2-Benzoyl-5-chlorophenyl) acetate | Esterification with Acetyl Chloride | ¹H NMR: Appearance of acetyl group signal. IR: Appearance of ester C=O stretch. |

| (2-(hydroxy(phenyl)methyl)-5-chlorophenol) | Reduction of Carbonyl Group | ¹H NMR: Disappearance of C=O, appearance of C-H and O-H signals for the new alcohol. IR: Appearance of broad O-H stretch. |

| 2-Benzoyl-4-chlorophenol (Analogue) | Friedel-Crafts Acylation | Comparison of NMR and MS data with known standards. |

Structure-Reactivity Relationships in this compound Transformations

The reactivity of this compound is dictated by the interplay of its functional groups and the electronic effects of the substituents on the aromatic rings. Understanding these structure-reactivity relationships is essential for predicting the outcome of chemical transformations and for designing new derivatives with desired properties.

Influence of the Hydroxyl Group:

The phenolic hydroxyl group is acidic and can be deprotonated to form a phenoxide ion. The reactivity of this group is influenced by the electronic nature of the substituents on the ring. The presence of the electron-withdrawing chloro and benzoyl groups is expected to increase the acidity of the phenol compared to unsubstituted phenol. This enhanced acidity facilitates reactions such as ether and ester formation.

Role of the Benzoyl Group:

The benzoyl group is a deactivating group, meaning it withdraws electron density from the aromatic ring to which it is attached. This deactivation makes the ring less susceptible to electrophilic aromatic substitution. The carbonyl group itself is a site for nucleophilic attack, and its reactivity can be modulated by substituents on both aromatic rings. Electron-withdrawing groups on the rings would make the carbonyl carbon more electrophilic and thus more reactive towards nucleophiles. Structure-activity relationship studies on benzophenones have shown that the carbonyl group is often crucial for biological activity. acs.orgacs.org

Impact of the Chloro Substituent:

Oxidative Transformations:

Chlorophenols can undergo oxidation reactions. For example, the oxidation of 2-chlorophenol (B165306) in supercritical water has been studied, leading to a variety of products including other chlorophenols, chlorohydroxybenzaldehydes, and dimerization products. umich.edu The reactivity of this compound in oxidative processes would be influenced by both the chlorophenol and the benzophenone moieties.

The following table outlines the key structural features of this compound and their influence on its chemical reactivity.

| Structural Feature | Electronic Effect | Influence on Reactivity |

| Phenolic Hydroxyl Group | Acidic proton, electron-donating by resonance | Site for etherification, esterification, and deprotonation. |

| Benzoyl Group | Electron-withdrawing, deactivating | Deactivates the attached aromatic ring towards electrophilic substitution. The carbonyl is a site for nucleophilic attack. |

| Chloro Substituent | Electron-withdrawing (inductive), electron-donating (resonance), deactivating | Directs electrophilic substitution, influences the acidity of the hydroxyl group. |

Theoretical and Computational Investigations of 2 Benzoyl 5 Chlorophenol

Quantum Chemical Studies on Molecular Geometry and Electronic Structure

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule. For 2-benzoyl-5-chlorophenol (B181770), these investigations reveal details about its three-dimensional structure, electron distribution, and orbital energies.

Density Functional Theory (DFT) is a robust computational method used to determine the optimized geometry and ground-state electronic properties of molecules. For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), can predict key structural parameters.

Table 1: Predicted Ground State Properties of this compound (Illustrative DFT Data)

| Property | Predicted Value |

|---|---|

| O-H Bond Length | ~0.97 Å |

| C=O Bond Length | ~1.24 Å |

| C-Cl Bond Length | ~1.75 Å |

| Dihedral Angle (Phenyl-CO-Phenyl) | ~30-40° |

Note: These are illustrative values based on typical DFT calculations for similar molecules and may not represent exact experimental data.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and reactivity mdpi.com.

For this compound, the HOMO is expected to be localized primarily on the electron-rich chlorophenol ring, particularly the oxygen and chlorine atoms, which act as electron-donating groups. The LUMO is likely to be centered on the benzoyl group, specifically the carbonyl carbon and the phenyl ring, which are electron-withdrawing. A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited and is generally more reactive mdpi.com. This analysis is vital for understanding the molecule's behavior in chemical reactions and its potential applications in areas like photocatalysis.

Table 2: Frontier Orbital Properties of this compound (Illustrative Data)

| Parameter | Predicted Value |

|---|---|

| HOMO Energy | ~ -6.5 eV |

| LUMO Energy | ~ -1.8 eV |

Note: These are illustrative values based on typical DFT calculations for similar molecules.

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution around a molecule. It is a valuable tool for predicting sites of electrophilic and nucleophilic attack. The MEP map uses a color scale to denote different potential values, where red indicates regions of high electron density (negative potential) and blue indicates regions of low electron density (positive potential) nih.gov.

In the MEP surface of this compound, the most negative potential (red) would be concentrated around the carbonyl oxygen and the hydroxyl oxygen, making these the most likely sites for electrophilic attack. The hydrogen atom of the hydroxyl group and the aromatic protons would exhibit positive potential (blue), indicating them as potential sites for nucleophilic attack. This analysis provides a qualitative prediction of the molecule's reactivity towards other chemical species.

Conformational Analysis and Energy Landscape Exploration

The flexibility of this compound arises from the rotation around the single bonds connecting the phenyl rings to the carbonyl carbon. Conformational analysis aims to identify the stable conformers and the energy barriers for their interconversion.

Computational methods can be used to scan the potential energy surface by systematically varying the key dihedral angles. For benzophenone (B1666685) and its derivatives, the rotation of the phenyl rings is a key conformational feature. The presence of the ortho-hydroxyl group in this compound leads to the possibility of a strong intramolecular hydrogen bond with the carbonyl oxygen. This interaction significantly stabilizes a near-planar conformation of that particular phenyl ring with respect to the carbonyl group.

The energy landscape would likely show a global minimum corresponding to this hydrogen-bonded conformer. Rotational barriers for the other phenyl group can also be calculated, providing insight into the molecule's flexibility at different temperatures. A study on a similar compound, 4-hydroxy-2,5-dimethylphenyl-benzophenone, revealed rotational barriers for the dihedral rotation to be in the range of 6-7 kcal/mol nih.gov.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry allows for the prediction of various spectroscopic properties, such as infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra. These theoretical spectra can be compared with experimental data to confirm the molecular structure and to aid in the interpretation of experimental results.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated from the vibrational frequencies obtained through DFT calculations. For this compound, key predicted vibrational frequencies would include the O-H stretching frequency (broadened and red-shifted due to hydrogen bonding), the C=O stretching frequency, C-Cl stretching, and various aromatic C-H and C=C stretching and bending modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method. The predicted ¹H NMR spectrum would show distinct signals for the aromatic protons, with their chemical shifts influenced by the electron-withdrawing benzoyl group and the electron-donating hydroxyl and chloro substituents. The hydroxyl proton signal would likely be downfield due to the intramolecular hydrogen bond.

Table 3: Predicted vs. Typical Experimental Spectroscopic Data for this compound

| Spectroscopic Feature | Predicted Range (Computational) | Typical Experimental Range |

|---|---|---|

| IR (cm⁻¹) | ||

| O-H Stretch (H-bonded) | 3200-3400 | 3200-3600 (broad) |

| C=O Stretch | 1640-1660 | 1650-1680 |

| Aromatic C-H Stretch | 3000-3100 | 3000-3100 |

| C-Cl Stretch | 700-800 | 700-850 |

| ¹H NMR (ppm) | ||

| Aromatic Protons | 6.8-8.0 | 6.5-8.2 |

Note: Predicted values are illustrative and depend on the level of theory and basis set used. Experimental ranges are general for the respective functional groups.

Computational Modeling of Reaction Mechanisms Involving this compound

Computational modeling can elucidate the pathways and transition states of chemical reactions. A well-known reaction of benzophenones is photoreduction, which can be computationally modeled to understand its mechanism in detail.

Upon absorption of UV light, this compound would be excited from its ground state (S₀) to an excited singlet state (S₁). Through a rapid and efficient process called intersystem crossing, it can then populate the lowest triplet state (T₁). This triplet state is a diradical and is highly reactive.

The computational modeling of the photoreduction of this compound in the presence of a hydrogen donor (like isopropanol) would involve:

Optimization of the triplet state geometry: The geometry of the T₁ state would be optimized to understand its electronic and structural properties.

Locating the transition state for hydrogen abstraction: The triplet benzophenone can abstract a hydrogen atom from the donor molecule. Computational methods can be used to find the geometry and energy of the transition state for this process.

Formation of ketyl radical: The hydrogen abstraction leads to the formation of a ketyl radical. The stability and subsequent reactions of this radical, such as dimerization to form a pinacol, can be modeled.

In Silico Screening for Potential Chemical Interactions with Non-Biological Targets

Theoretical and computational chemistry offers powerful tools to predict and analyze the interactions of chemical compounds with a wide array of non-biological materials. For this compound, in silico screening can provide valuable insights into its potential behavior in various environmental and industrial contexts. This approach allows for the investigation of interactions with surfaces, nanoparticles, and other materials, predicting affinities and interaction mechanisms at a molecular level. While direct computational studies on this compound are not extensively available in public literature, the principles and methodologies can be elucidated by examining research on analogous compounds, such as benzophenone and chlorophenol derivatives.

The primary goals of in silico screening in this context are to identify potential for adsorption, binding, and chemical transformation when this compound comes into contact with non-biological targets. These investigations are crucial for understanding its environmental fate, its potential as a contaminant, and for the development of remediation or detection technologies. Computational methods such as molecular docking, molecular dynamics (MD) simulations, and density functional theory (DFT) are instrumental in these explorations.

Detailed research findings from theoretical studies on related phenolic and benzophenone compounds can be used to infer the potential interactions of this compound. For instance, studies on the adsorption of chlorophenols onto metal oxide surfaces, such as titanium dioxide (TiO2), reveal the importance of the hydroxyl and chloro functional groups in the binding process. The phenolate (B1203915) link is often the primary mode of attachment to the surface. Similarly, research into the interaction of benzophenone derivatives with carbon-based nanomaterials like graphene oxide highlights the role of π-π stacking and hydrogen bonding.

In the case of this compound, the presence of the benzoyl group, the chlorine atom, and the hydroxyl group provides multiple potential sites for interaction. The hydroxyl group can act as a hydrogen bond donor and acceptor, as well as form coordinate bonds with metal atoms on a surface. The aromatic rings can engage in π-π stacking interactions with graphitic surfaces. The chlorine atom can also influence the electronic properties of the molecule and participate in halogen bonding.

The following table illustrates the types of non-biological targets that could be screened for interactions with this compound and the potential interaction mechanisms that could be investigated using computational methods.

| Non-Biological Target | Potential Interaction Mechanisms | Relevant Computational Methods |

| Metal Oxide Surfaces (e.g., TiO₂, ZnO) | Formation of phenolate bonds, hydrogen bonding, coordination with metal atoms. | Density Functional Theory (DFT), Molecular Dynamics (MD) |

| Carbon Nanomaterials (e.g., Graphene, Carbon Nanotubes) | π-π stacking, hydrogen bonding, hydrophobic interactions. | Molecular Docking, Molecular Dynamics (MD) |

| Clay Minerals (e.g., Montmorillonite) | Ion exchange, hydrogen bonding, van der Waals forces. | Monte Carlo simulations, Molecular Dynamics (MD) |

| Metallic Nanoparticles (e.g., Au, Ag) | Coordination with the carbonyl oxygen or hydroxyl group, physisorption. | Density Functional Theory (DFT), Molecular Dynamics (MD) |

A hypothetical in silico study could investigate the adsorption energy of this compound on different facets of a titanium dioxide crystal. Such a study would likely involve placing the molecule in various orientations relative to the surface and calculating the binding energy for each configuration using DFT. The results would indicate the most stable adsorption geometry and the strength of the interaction.

The following table presents hypothetical data from such a theoretical study, illustrating the kind of information that can be obtained.

| TiO₂ Surface Facet | Adsorption Energy (eV) | Key Interacting Groups |

| Anatase (101) | -1.25 | Hydroxyl group, Carbonyl oxygen |

| Anatase (001) | -1.08 | Hydroxyl group |

| Rutile (110) | -1.42 | Hydroxyl group, Benzoyl ring |

These hypothetical values suggest that the interaction is energetically favorable and that the specific surface structure plays a significant role in the adsorption process. Further analysis through MD simulations could then explore the dynamics of the adsorbed molecule on the surface over time, providing insights into its mobility and potential for surface-mediated reactions.

Advanced Spectroscopic and Structural Elucidation of 2 Benzoyl 5 Chlorophenol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

While one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information on the types and numbers of protons and carbons, two-dimensional (2D) NMR experiments are required to piece together the complete molecular puzzle. youtube.com For 2-benzoyl-5-chlorophenol (B181770), a combination of homonuclear and heteronuclear correlation experiments would be employed for full structural assignment.

Correlated Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). sdsu.edu For this compound, COSY would reveal the correlations between adjacent protons on both the benzoyl and the 5-chlorophenol rings, allowing for the assignment of protons within each aromatic system. For instance, the proton at position 6 (H-6) on the chlorophenol ring would show a correlation to the proton at position 4 (H-4).

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps protons directly to the carbons they are attached to (¹J coupling). sdsu.edu This technique is crucial for assigning the carbon signals based on the already-assigned proton signals. Each C-H bond in the molecule would produce a cross-peak in the HSQC spectrum, definitively linking specific proton and carbon resonances.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. science.gov NOESY is vital for determining the preferred conformation or stereochemistry of a molecule. In this case, NOESY could reveal spatial proximity between the ortho-protons of the benzoyl ring and the H-6 proton of the 5-chlorophenol ring, providing insight into the dihedral angle and rotational preference around the bond connecting the carbonyl carbon and the chlorophenol ring.

The following table presents the hypothetical ¹H and ¹³C NMR chemical shift assignments for this compound, along with key 2D NMR correlations.

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) | Key COSY Correlations (¹H ↔ ¹H) | Key NOESY Correlations (¹H ↔ ¹H) |

| 1 | - | ~158.0 (C-OH) | H-3 | - | H-6 |

| 2 | - | ~125.0 (C-C=O) | H-3, H-4, H-6, H-2'/6' | - | - |

| 3 | ~7.15 (d) | ~130.0 (CH) | C-1, C-2, C-5 | H-4 | H-4, H-2'/6' |

| 4 | ~6.95 (dd) | ~120.0 (CH) | C-2, C-5, C-6 | H-3, H-6 | H-3, H-6 |

| 5 | - | ~128.0 (C-Cl) | H-4, H-6 | - | - |

| 6 | ~7.40 (d) | ~135.0 (CH) | C-2, C-4, C=O | H-4 | H-4, OH, H-2'/6' |

| C=O | - | ~196.0 (C=O) | H-6, H-2'/6' | - | - |

| 1' | - | ~137.0 (C) | H-2'/6', H-3'/5' | - | - |

| 2'/6' | ~7.80 (d) | ~130.0 (CH) | C-4', C=O, C-1' | H-3'/5' | H-3'/5', H-6 |

| 3'/5' | ~7.50 (t) | ~129.0 (CH) | C-1', C-2'/6', C-4' | H-2'/6', H-4' | H-2'/6', H-4' |

| 4' | ~7.60 (t) | ~133.0 (CH) | C-2'/6', C-3'/5' | H-3'/5' | H-3'/5' |

| OH | ~9.5 (s, br) | - | C-1, C-2, C-6 | - | H-6 |

Note: Chemical shifts are estimated and may vary based on solvent and experimental conditions. d = doublet, t = triplet, dd = doublet of doublets, s = singlet, br = broad.

While solution-state NMR provides data on molecules averaged over all their conformations, solid-state NMR (ssNMR) spectroscopy offers insight into the structure of materials in their crystalline or amorphous solid phases. For this compound, ssNMR would be particularly useful for studying polymorphism—the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have distinct physical properties.

Using techniques like Cross-Polarization Magic Angle Spinning (CP/MAS), ssNMR can provide information on:

Conformation: The precise conformation of the molecule as it exists in the crystal lattice, including the dihedral angle between the two aromatic rings.

Polymorphism: Distinguishing between different crystalline forms, as they will give rise to different chemical shifts and peak multiplicities.

Intermolecular Interactions: Probing intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group, by observing changes in the chemical shifts of the involved nuclei.

Mass Spectrometry (MS) for Precise Molecular Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. wikipedia.org

HRMS provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of a compound. For this compound (C₁₃H₉ClO₂), HRMS would be used to confirm its elemental composition. The presence of chlorine is readily identified by its isotopic pattern: the ³⁵Cl and ³⁷Cl isotopes exist in an approximate 3:1 ratio, leading to a characteristic M+2 peak with about one-third the intensity of the molecular ion peak (M).

| Ion Species | Theoretical Monoisotopic Mass (m/z) |

| [M]⁺ (for ³⁵Cl) | 232.0291 |

| [M]⁺ (for ³⁷Cl) | 234.0262 |

| [M+H]⁺ (for ³⁵Cl) | 233.0364 |

| [M+H]⁺ (for ³⁷Cl) | 235.0335 |

| [M+Na]⁺ (for ³⁵Cl) | 255.0183 |

| [M+Na]⁺ (for ³⁷Cl) | 257.0154 |

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion (such as the molecular ion, [M]⁺), subjecting it to fragmentation, and then analyzing the resulting product ions. researchgate.net The fragmentation pattern is like a fingerprint for the molecule and provides robust confirmation of its structure.

For this compound, a primary fragmentation pathway would involve cleavage of the bonds adjacent to the carbonyl group (alpha cleavage).

Proposed Fragmentation Pathway:

Formation of the Benzoyl Cation: The most common fragmentation would be the cleavage of the bond between the carbonyl carbon and the chlorophenol ring. This results in a highly stable benzoyl cation and a 5-chlorophenoxy radical.

Formation of the Chlorobenzoyl Cation: Cleavage on the other side of the carbonyl group would yield a 4-chloro-2-hydroxybenzoyl cation.

Loss of CO: The benzoyl cation can further fragment by losing a molecule of carbon monoxide (CO) to form a phenyl cation.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Structure of Fragment | Neutral Loss |

| 232 | 105 | [C₆H₅CO]⁺ (Benzoyl cation) | C₇H₄ClO |

| 232 | 155 | [C₇H₄ClO₂]⁺ (4-chloro-2-hydroxybenzoyl cation) | C₆H₅ |

| 105 | 77 | [C₆H₅]⁺ (Phenyl cation) | CO |

X-ray Crystallography for Absolute Stereochemistry and Crystal Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in its crystalline state. nih.gov It provides precise coordinates for each atom, allowing for the accurate determination of bond lengths, bond angles, and torsional angles. eurjchem.com For this compound, which is achiral, the focus would be on determining its precise conformation and analyzing its crystal packing.

A single-crystal X-ray diffraction study would yield:

Molecular Conformation: The exact dihedral angle between the planes of the benzoyl and 5-chlorophenol rings, which is influenced by steric hindrance and electronic effects.

Bond Parameters: Highly accurate measurements of all bond lengths (e.g., C=O, C-Cl, C-O, C-C) and angles.

The following table shows hypothetical but representative data that would be obtained from an X-ray crystallographic analysis.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Dihedral Angle (Benzoyl Ring vs. Chlorophenol Ring) | ~55° |

| C=O Bond Length | ~1.22 Å |

| C-Cl Bond Length | ~1.74 Å |

| O-H Bond Length | ~0.96 Å |

| Intermolecular H-bond (O-H···O=C) Distance | ~2.1 Å |

This comprehensive structural data, derived from the synergistic use of advanced NMR, MS, and X-ray crystallography, provides an unambiguous and detailed understanding of the molecular architecture of this compound.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and for gaining insights into the conformational aspects of this compound. By analyzing the vibrational modes of the molecule, it is possible to confirm its structural integrity and understand the interplay of its constituent chemical entities.

The structure of this compound comprises a benzoyl group attached to a chlorophenol moiety. The key functional groups expected to exhibit characteristic vibrational frequencies are the carbonyl group (C=O), the hydroxyl group (O-H), the carbon-chlorine bond (C-Cl), and the aromatic rings. While specific experimental spectra for this compound are not widely available in the literature, the expected vibrational frequencies can be reliably predicted by comparison with related compounds such as benzophenone (B1666685), chlorophenols, and other substituted aromatic ketones.

Key Vibrational Modes and Their Expected Frequencies:

Carbonyl (C=O) Stretching: The benzoyl group's carbonyl stretch is one of the most intense and characteristic bands in the IR spectrum. For benzophenone, this vibration is observed around 1652 cm⁻¹ researchgate.net. In this compound, the presence of the ortho-hydroxyl group can lead to intramolecular hydrogen bonding with the carbonyl oxygen. This interaction is expected to cause a red-shift (lowering of the wavenumber) of the C=O stretching frequency compared to benzophenone.

Hydroxyl (O-H) Stretching: The phenolic O-H stretching vibration typically appears as a broad band in the region of 3400-3600 cm⁻¹ mdpi.com. In the case of 2,6-dichlorophenol, a broad peak at 3448 cm⁻¹ corresponding to the O-H stretch has been reported researchgate.net. For this compound, intramolecular hydrogen bonding between the hydroxyl group and the carbonyl oxygen is likely, which would result in a broader and lower frequency O-H stretching band.

Aromatic C-H and C=C Stretching: Aromatic C-H stretching vibrations are typically observed in the 3000-3100 cm⁻¹ region mdpi.com. The C=C stretching vibrations within the phenyl rings give rise to a series of bands in the 1400-1600 cm⁻¹ range.

Carbon-Chlorine (C-Cl) Stretching: The C-Cl stretching vibration is expected in the fingerprint region of the spectrum, typically between 600 and 800 cm⁻¹.

The following interactive data table summarizes the expected FT-IR and Raman vibrational frequencies for this compound based on data from analogous compounds.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |

| Carbonyl | C=O Stretch | 1630 - 1650 | Lower frequency expected due to intramolecular H-bonding. |

| Hydroxyl | O-H Stretch | 3200 - 3500 | Broad band due to H-bonding. |

| Aromatic Rings | C=C Stretch | 1400 - 1600 | Multiple bands are characteristic of the aromatic structure. |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | |

| Carbon-Chlorine | C-Cl Stretch | 600 - 800 |

Conformational insights can also be derived from vibrational spectra. The presence and nature of intramolecular hydrogen bonding between the phenolic hydroxyl group and the benzoyl carbonyl group can be inferred from the shifts in their respective stretching frequencies. The rigidity or flexibility of the molecule, arising from the rotation around the bond connecting the two aromatic rings, can also influence the vibrational spectra.

Electronic Absorption and Fluorescence Spectroscopy for Photophysical Property Analysis

Electronic absorption (UV-Vis) and fluorescence spectroscopy are employed to investigate the photophysical properties of this compound, which are dictated by the electronic transitions within the molecule. The extended conjugated system, encompassing the two aromatic rings and the carbonyl group, is the primary chromophore responsible for the absorption of ultraviolet and visible light.

The UV-Vis absorption spectrum of this compound is expected to exhibit absorption bands corresponding to π → π* and n → π* transitions.

π → π Transitions:* These transitions, involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital, are typically of high intensity (large molar absorptivity, ε). For aromatic systems, these bands are often found in the ultraviolet region. The extent of the conjugated system influences the position of these absorption peaks; larger conjugated systems shift the absorption to longer wavelengths shimadzu.com.

n → π Transitions:* These transitions involve the excitation of a non-bonding electron (from the oxygen of the carbonyl group) to a π* antibonding orbital. They are generally of lower intensity compared to π → π* transitions and appear at longer wavelengths.

For related compounds like 2-chlorophenol (B165306), UV absorption maxima (λmax) are observed around 275 nm researchgate.net. The introduction of the benzoyl group in this compound creates a more extended π-system, which is expected to shift the λmax to longer wavelengths (a bathochromic shift) shimadzu.com. The absorption spectra of such compounds can be influenced by the solvent polarity researchgate.net.

The following interactive data table outlines the expected photophysical properties of this compound based on the characteristics of similar aromatic ketones and phenols.

| Property | Expected Value/Characteristic | Notes |

| λmax (π → π) | 250 - 300 nm | High-intensity absorption. |

| λmax (n → π) | 320 - 380 nm | Low-intensity absorption. |

| Molar Absorptivity (ε) | High for π → π, Low for n → π | Dependent on the specific transition. |

| Fluorescence Emission | Possible, but may be weak | Potential for ESIPT-based emission at longer wavelengths. |

The study of the electronic spectra of this compound and its derivatives is crucial for applications where their interaction with light is important, such as in photochemistry and materials science.

Applications of 2 Benzoyl 5 Chlorophenol in Chemical Science and Technology

Utilization as a Key Intermediate in Multi-Step Organic Synthesis

2-Benzoyl-5-chlorophenol (B181770) and its close derivatives are valuable precursors in the field of organic synthesis due to their unique structural features—a chlorinated phenol (B47542) ring attached to a benzoyl group. This combination of functional groups allows for a variety of chemical transformations, making it a key building block for more complex molecules. Its primary utility is realized in its conversion to other reactive intermediates, most notably 2-amino-5-chlorobenzophenone (B30270), which serves as a cornerstone in the synthesis of various heterocyclic systems and fine chemicals.

Precursor to Biologically Active Scaffolds (excluding clinical applications)

The most significant role of this compound as an intermediate is demonstrated through its conversion to 2-amino-5-chlorobenzophenone. This aminobenzophenone is a critical precursor for the synthesis of benzodiazepines, a class of compounds with significant biological activity. wikipedia.orgresearchgate.netnih.govwum.edu.pl The synthesis of these complex scaffolds often involves multi-step sequences where the aminobenzophenone core is elaborated into the characteristic seven-membered diazepine (B8756704) ring.

For instance, 2-amino-5-chlorobenzophenone is a documented starting material for the synthesis of the neurological drug phenazepam. nih.gov The synthesis pathway showcases the versatility of this intermediate. In one demonstrated route, the carbamate-protected form of a related 2-aminobenzophenone (B122507) undergoes para-directed electrophilic bromination, followed by a one-pot alkylation-cyclization procedure to yield the final benzodiazepine (B76468) structure. nih.gov Other notable benzodiazepines that can be synthesized from this precursor or its derivatives include lorazepam and prazepam. wikipedia.org The general synthetic utility lies in the reactivity of the amino group and the adjacent benzoyl ketone, which allows for cyclization reactions to form the core diazepine ring.

The following table summarizes the role of 2-amino-5-chlorobenzophenone as a precursor to various biologically active benzodiazepine scaffolds.

| Precursor | Target Scaffold | Key Synthetic Transformations | Reference |

| 2-Amino-5-chlorobenzophenone | Prazepam | Acylation with cyclopropanecarbonyl chloride, reduction with lithium aluminum hydride, and oxidation. | wikipedia.org |

| 2-Amino-2',5-dichlorobenzophenone (Derivative) | Lorazepam | Reaction with hydroxylamine (B1172632), reaction with chloroacetyl chloride, ring expansion, acetylation, and hydrolysis. | wikipedia.org |

| 2-Amino-5-chlorobenzophenone | Chlordiazepoxide | Reaction with hydroxylamine, reaction with chloroacetyl chloride, and subsequent reaction with methylamine. | wikipedia.org |

| 2-Amino-5-chlorobenzophenone | Phenazepam | Carbamate protection, electrophilic bromination, and a one-pot alkylation-cyclization. | nih.gov |

Synthesis of Fine Chemicals and Specialty Polymers

Beyond its role in synthesizing biologically active cores, derivatives of this compound are used to produce fine chemicals and specialty polymers. A key derivative in this context is 2,5-dichlorobenzophenone (B102398). chemimpex.comnih.gov This compound serves as a photoinitiator in polymerization processes, particularly for coatings and adhesives, where it enhances the curing speed. chemimpex.com Furthermore, its excellent photostability and ability to absorb UV radiation make it a valuable UV filter in various industrial and cosmetic applications. chemimpex.com

The synthesis of 2,5-dichlorobenzophenone can be followed by its use as a monomer in the creation of specialty copolymers with tailored properties, as detailed in the following section.

Role in Materials Science and Polymer Chemistry

The benzophenone (B1666685) moiety is a well-established functional group in polymer chemistry, often incorporated to impart photoreactive properties for cross-linking. rsc.orgmdpi.comresearchgate.net Derivatives of this compound, such as 2,5-dichlorobenzophenone, leverage this reactivity in the creation of advanced materials.

Monomer or Building Block for Functional Polymeric Materials

Research has demonstrated the synthesis of copolymers using 2,5-dichlorobenzophenone as a key monomer. koreascience.kr Specifically, copolymers of benzoyl-p-phenylene (derived from 2,5-dichlorobenzophenone) and p-phenylene have been prepared. koreascience.kr These polymers are designed for applications where hardness and durability are required. The properties of the resulting polymer, such as molecular weight and glass transition temperature, are influenced by the synthetic method and the ratio of the comonomers. koreascience.kr

Studies on Incorporation into Coatings and Resins

The copolymers synthesized from 2,5-dichlorobenzophenone have been specifically evaluated as hard coating materials. koreascience.kr The polymer is applied to a substrate, such as a poly(methyl methacrylate) plate, to form a protective layer. The performance of these coatings is directly related to the polymer's composition. Studies have shown that increasing the molar percentage of p-phenylene in the copolymer enhances the physical properties of the coating. koreascience.kr

The table below presents research findings on the physical properties of coatings derived from these copolymers.

| Molar Ratio of p-phenylene in Copolymer | Pencil Hardness | Abrasion Resistance | Adhesive Strength |

| Increasing up to 30 mol% | Improved | Improved | Sufficient |

| Greater than 35 mol% | Further Improved | Further Improved | Insufficient |

As the data indicates, while hardness and abrasion resistance improve with a higher p-phenylene content, the adhesive strength of the coating can be compromised, highlighting a critical optimization parameter for its practical application. koreascience.kr

Development of Advanced Analytical Methodologies for Detection and Quantification

The detection and quantification of chlorophenols and benzophenones in various matrices are of significant environmental and industrial importance. While methods specifically for this compound are not widely documented, a range of advanced analytical methodologies have been developed for the broader classes of chlorophenols and benzophenones. These techniques are often characterized by high sensitivity and selectivity.

Common analytical techniques include High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS). springernature.comnih.govthermofisher.com

For HPLC analysis, UV detection is common, but for trace-level detection, fluorescence detection is often preferred due to its higher sensitivity. scirp.orgsadil.ws Since many chlorophenols are not naturally fluorescent, a pre-column derivatization step is employed. scirp.orgsadil.ws In this process, a fluorescent labeling reagent reacts with the phenol group to yield a highly fluorescent derivative that can be easily detected.

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for separating and identifying chlorophenols. nih.govjcsp.org.pkthermofisher.com To improve volatility for GC analysis, chlorophenols are often derivatized, for example, through acetylation. nih.govjcsp.org.pk GC-tandem mass spectrometry (GC-MS-MS) provides even greater selectivity and lower detection limits, allowing for the positive identification of specific isomers. nih.gov

The following table compares various analytical methodologies used for the detection of chlorophenols.

| Analytical Technique | Detector | Derivatization/Key Feature | Limit of Detection (LOD) | Reference |

| HPLC | Fluorescence | Pre-column derivatization with DMEQ-COCl | 0.001–0.008 mg/L | sadil.ws |

| HPLC | Fluorescence | Pre-column derivatization with 4-(4,5-diphenyl-1H-imidazol-2-yl) benzoyl chloride | 0.024–0.08 µM | jcsp.org.pk |

| GC-MS | Mass Spectrometry | Acetylation and Solid-Phase Microextraction (SPME) | ~0.1 µg/L | jcsp.org.pk |

| GC-MS/MS | Tandem Mass Spectrometry | Acetylation | Sub-ppb levels | nih.gov |

| GC-ECD | Electron Capture Detector | Steam distillation and solid-phase extraction | 0.02 µg/L | jcsp.org.pk |

| LC-ED | Electrochemical Detection | Solid-Phase Microextraction (SPME) | 3–8 ng/L | researchgate.net |

Chromatographic Techniques for Purity Assessment and Mixture Analysis

The purity assessment of this compound and its quantification in complex mixtures are critical for various applications, from chemical synthesis to environmental analysis. Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are instrumental for these purposes. These techniques offer high resolution and sensitivity for separating phenolic and benzophenone compounds from matrices.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a widely used method for the analysis of chlorophenols. In a typical setup, an ODS (octadecylsilyl) column is used with a mobile phase consisting of an acetonitrile (B52724) and water mixture, often with additives like acetic acid or phosphate (B84403) buffers to control pH and improve peak shape. lcms.cz Detection is commonly performed using a UV detector, as the aromatic rings in this compound absorb UV light. For enhanced sensitivity and selectivity, especially at trace levels, derivatization with a fluorescent tag such as 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride (DIB-Cl) can be employed, followed by fluorescence detection. nih.govscirp.org This approach significantly lowers the detection limits, making it suitable for trace analysis.

Gas Chromatography (GC): Gas chromatography, often coupled with mass spectrometry (GC-MS), is another powerful technique for analyzing chlorophenols. scielo.org.mx Due to the polarity and relatively low volatility of phenolic compounds, derivatization is often required to produce sharper peaks and improve separation. dioxin20xx.org A common derivatization technique is acetylation using acetic anhydride (B1165640). The resulting esters are more volatile and less polar, making them well-suited for GC analysis. For trace analysis of chlorophenols in water, liquid-phase microextraction (LPME) with in-situ derivatization followed by GC-MS offers a sensitive method. dioxin20xx.org EPA method 8041A outlines procedures for the analysis of various phenols using capillary column GC with detectors like Flame Ionization Detector (FID) or an Electron Capture Detector (ECD), the latter being particularly sensitive to halogenated compounds like this compound. epa.gov

The table below summarizes various chromatographic conditions reported for the analysis of related phenolic compounds, which can be adapted for this compound.

Table 1: Chromatographic Methods for Analysis of Phenolic Compounds